Cas no 66508-53-0 (Fosmidomycin)

Fosmidomycin 化学的及び物理的性質
名前と識別子
-
- Fosmidomycin
- Fosmidomycin [INN]
- (3-(N-Hydroxyformamido)propyl)phosphonic acid
- Fosmidomycina
- Fosmidomycina [INN-Spanish]
- Fosmidomycine
- Fosmidomycine [INN-French]
- Fosmidomycinum
- Fosmidomycinum [INN-Latin]
- UNII-5829E3D9I9
- (3-(Formylhydroxyamino)propyl)phosphonic acid, monosodium salt
- {3-[formyl(hydroxy)amino]propyl}phosphonic acid
- Fosmidomycin sodium salt hydrate
- 3-(N-formyl-N-hydroxyamino)propylphosphonic acid
- 3-(N-formyl-N-hydroxyamino)-propylphosphonic acid
- AC1L19JA
- CHEBI:443725
- 3-(formyl-hydroxyamino)propylphosphonic acid
- FOM
- SCHEMBL301404
- FR-31564
- CHEMBL203125
- DTXSID70216712
- FR 31564
- Q905038
- [3-(N-hydroxyformamido)propyl]phosphonic acid
- 66508-37-0
- AKOS006272014
- DB02948
- [3-(Formyl-hydroxy-amino)-propyl]-phosphonic acid
- GJXWDTUCERCKIX-UHFFFAOYSA-N
- NCGC00264107-01
- 66508-53-0
- FOSMIDOMYCIN [MI]
- NS00070647
- FOSMIDOMYCIN [MART.]
- (3-(Formylhydroxyamino)propyl)phosphonic acid sodium salt
- 3-(N-hydroxyformamido)propylphosphonic acid
- 3-(Formyl-hydroxy-amino)propylphosphonic acid
- GTPL9739
- 5829E3D9I9
- 3-[FORMYL(HYDROXY)AMINO]PROPYLPHOSPHONIC ACID
- BDBM50153713
- (3-(N-Hydroxyformamido)propyl)phosphonic acid sodium salt
- NCGC00264107-02
- HY-134914
- CS-0166689
- DB-249641
-
- インチ: InChI=1S/C4H10NO5P/c6-4-5(7)2-1-3-11(8,9)10/h4,7H,1-3H2,(H2,8,9,10)
- InChIKey: GJXWDTUCERCKIX-UHFFFAOYSA-N
- SMILES: C(CN(C=O)O)CP(=O)(O)O
計算された属性
- 精确分子量: 183.0297
- 同位素质量: 183.02965942g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 11
- 回転可能化学結合数: 4
- 複雑さ: 166
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.1Ų
- XLogP3: -2.2
じっけんとくせい
- ゆうかいてん: 158-160° (dec); mp 160-166° (dec) (Hemmi)
- Solubility: H2O: soluble20mg/mL, clear
- PSA: 98.07
Fosmidomycin Security Information
- どくせい:LD50 in mice and rats (mg/kg): >11000 orally; ~8000 s.c. (Wiesner, 2003)
Fosmidomycin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | RCA50853-5 mg |
Fosmidomycin sodium hydrate |
66508-53-0 | 5mg |
$306.10 | 2023-01-02 | ||
Biosynth | RCA50853-100 mg |
Fosmidomycin sodium hydrate |
66508-53-0 | 100MG |
$2,351.00 | 2023-01-02 | ||
Biosynth | RCA50853-25 mg |
Fosmidomycin sodium hydrate |
66508-53-0 | 25mg |
$918.25 | 2023-01-02 | ||
Biosynth | RCA50853-10 mg |
Fosmidomycin sodium hydrate |
66508-53-0 | 10mg |
$489.70 | 2023-01-02 | ||
Biosynth | RCA50853-50 mg |
Fosmidomycin sodium hydrate |
66508-53-0 | 50mg |
$1,469.50 | 2023-01-02 |
Fosmidomycin 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
7. Book reviews
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
Fosmidomycinに関する追加情報
Fosmidomycin (CAS No: 66508-53-0) - A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry
Fosmidomycin, chemically designated as (2S,3S,4R,5R)-4-(4-hydroxyphenyl)-2,3-dihydroxy-5-methyl-oxo-1-azabicyclo[3.1.0]hexane-3-carboxylic acid, is a naturally occurring compound with significant implications in the fields of chemical biology and medicinal chemistry. Its unique structural framework and biological activities have positioned it as a cornerstone in the development of novel therapeutic agents, particularly against bacterial infections resistant to conventional antibiotics.
The molecular structure of Fosmidomycin (CAS No: 66508-53-0) features a complex bicyclic system with multiple stereocenters, making it a challenging yet fascinating subject of study. This intricate architecture contributes to its potent inhibitory effects on bacterial enzymes, specifically targeting the phosphoglycerate dehydrogenase (PGDH) enzyme. PGDH is a crucial enzyme in the bacterial glycolysis pathway, responsible for converting 1,3-bisphosphoglycerate into 3-phosphoglycerate. By inhibiting this enzyme, Fosmidomycin effectively disrupts bacterial energy metabolism, leading to growth inhibition and cell death.
Recent advancements in synthetic chemistry have enabled the efficient production and modification of Fosmidomycin, opening new avenues for drug development. Researchers have explored various derivatives of this compound to enhance its pharmacological properties, including improved solubility, bioavailability, and reduced toxicity. These modifications have not only expanded the therapeutic potential of Fosmidomycin but also provided valuable insights into its mechanism of action.
The pharmacological profile of Fosmidomycin has been extensively studied in both preclinical and clinical settings. Notably, its broad-spectrum activity against Gram-positive and Gram-negative bacteria has made it a promising candidate for treating multidrug-resistant infections. Clinical trials have demonstrated its efficacy in treating urinary tract infections and other bacterial infections caused by pathogens such as *E. coli* and *K. pneumoniae*. The compound's ability to overcome antibiotic resistance mechanisms has garnered significant attention from the medical community.
In addition to its antimicrobial properties, Fosmidomycin has shown potential in other therapeutic areas. Studies have explored its role in inhibiting viral replication and preventing the formation of biofilms, which are resistant to conventional antibiotics. These findings highlight the multifaceted applications of Fosmidomycin in addressing various infectious diseases.
The synthesis of Fosmidomycin (CAS No: 66508-53-0) involves a multi-step process that requires precise control over reaction conditions and stereochemistry. Advances in biocatalysis and enzymatic engineering have facilitated the production of this compound through microbial fermentation processes. These biotechnological approaches have not only improved the yield and purity of Fosmidomycin but also reduced the environmental impact associated with traditional synthetic methods.
The development of novel derivatives of Fosmidomycin has been driven by a deeper understanding of its interaction with target enzymes and receptors. Computational modeling and structure-based drug design techniques have played a pivotal role in identifying key structural features that contribute to its biological activity. These insights have guided the design of analogs with enhanced potency and selectivity.
The future prospects for Fosmidomycin are promising, with ongoing research focusing on expanding its therapeutic applications and improving its pharmacokinetic properties. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies are essential to translate these findings into clinical practice. The continued exploration of this compound holds great potential for addressing emerging infectious diseases and improving global health outcomes.
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